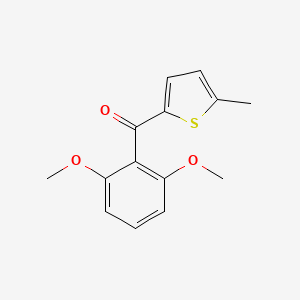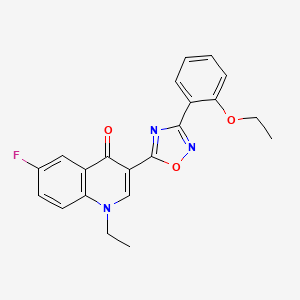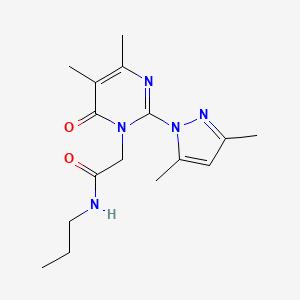![molecular formula C21H17FN4O3S3 B2832819 2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-fluorophenyl)acetamide CAS No. 1021215-35-9](/img/no-structure.png)
2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C21H17FN4O3S3 and its molecular weight is 488.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Herbicidal Activities
- A study explored the synthesis and herbicidal activities of novel fluorine-containing thiazolo[4,5-d]pyrimidin-7(6H)-ones. These compounds demonstrated significant inhibition activities against the root growth of rape and barnyard grass at specific dosages (Liang, Fan, Mo, & He, 2007).
Medical Imaging
- The compound has applications in medical imaging, particularly in PET (Positron Emission Tomography). A study discussed the radiosynthesis of a selective radioligand for imaging the translocator protein with PET, utilizing a compound within this chemical series (Dollé et al., 2008).
Antitumor Activity
- Various derivatives of thieno[3,2-d]pyrimidine have been synthesized and evaluated for their antitumor activity. The majority of these synthesized compounds displayed potent anticancer activity, comparable to that of doxorubicin, on several human cancer cell lines (Hafez & El-Gazzar, 2017).
Antiparkinsonian Activity
- A series of 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7-yl urea and thiourea derivatives exhibited significant antiparkinsonian activity. This highlights the potential use of these compounds in the treatment of Parkinson's disease (Azam, Alkskas, & Ahmed, 2009).
CYP3A4 Induction
- The compound PF-06282999, a thiouracil class member, showed induction of CYP3A4 mRNA in human hepatocytes. This suggests potential implications in drug metabolism and pharmacokinetics (Moscovitz et al., 2018).
Antimicrobial Properties
- Novel 6-ethoxy-6-oxido-3-oxo(thioxo)(imino)-5-substituted-2,7-dihydro-1,2,4-triazolo[3,4-e][1,2,3]diazaphospholes were synthesized and demonstrated significant antimicrobial effects against tested bacterial and fungal strains (Ali & Assiri, 2021).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-ethoxybenzaldehyde with thiourea to form 3-(4-ethoxyphenyl)-2-thioxo-2,3,4,5-tetrahydro-1H-thiazolo[4,5-d]pyrimidin-4-one. This intermediate is then reacted with 4-fluoroaniline and acetic anhydride to form 2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-fluorophenyl)acetamide.", "Starting Materials": [ "4-ethoxybenzaldehyde", "thiourea", "4-fluoroaniline", "acetic anhydride" ], "Reaction": [ "Step 1: 4-ethoxybenzaldehyde is reacted with thiourea in ethanol to form 3-(4-ethoxyphenyl)-2-thioxo-2,3,4,5-tetrahydro-1H-thiazolo[4,5-d]pyrimidin-4-one.", "Step 2: To a solution of the intermediate from step 1 in DMF, 4-fluoroaniline and triethylamine are added and the mixture is stirred at room temperature for 30 minutes.", "Step 3: Acetic anhydride is added dropwise to the reaction mixture from step 2 and the mixture is stirred at room temperature for 2 hours.", "Step 4: The reaction mixture is poured into water and the resulting solid is filtered and washed with water to obtain the final product." ] } | |
CAS RN |
1021215-35-9 |
Molecular Formula |
C21H17FN4O3S3 |
Molecular Weight |
488.57 |
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C21H17FN4O3S3/c1-2-29-15-9-7-14(8-10-15)26-18-17(32-21(26)30)19(28)25-20(24-18)31-11-16(27)23-13-5-3-12(22)4-6-13/h3-10H,2,11H2,1H3,(H,23,27)(H,24,25,28) |
InChI Key |
DRJOCCDMIAHJLU-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)SCC(=O)NC4=CC=C(C=C4)F)SC2=S |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-morpholin-4-ylmethanone](/img/structure/B2832737.png)
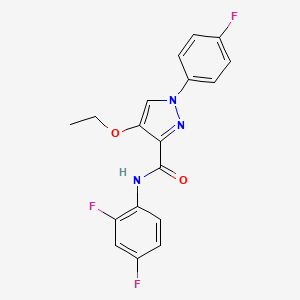
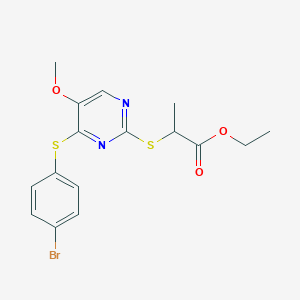
![N-[2-(3-chlorophenyl)-2-methoxypropyl]-3,4-difluorobenzamide](/img/structure/B2832742.png)
![2-Chloro-N-[1-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-quinolin-3-yl]propanamide](/img/structure/B2832743.png)
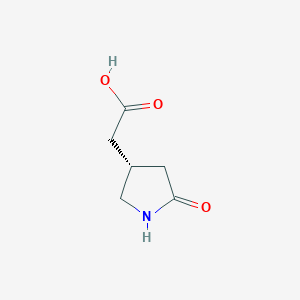
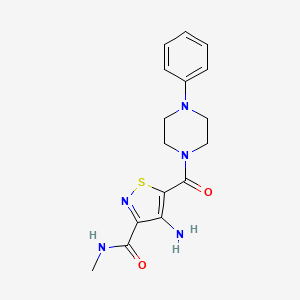
![1-[2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carbonyl]-5-methoxy-2,3-dihydro-1H-indole](/img/structure/B2832747.png)
